

physical and chemical properties of tranexamic Acid- $^{13}\text{C}_2,^{15}\text{N}$

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Compound of Interest

Compound Name: *Intermediate of tranexamic Acid- $^{13}\text{C}_2,^{15}\text{N}$*

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Tranexamic Acid- $^{13}\text{C}_2,^{15}\text{N}$: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of the stable isotope-labeled tranexamic acid, Tranexamic Acid- $^{13}\text{C}_2,^{15}\text{N}$. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies. The information is presented to facilitate easy comparison and application in experimental settings, with a focus on data clarity and methodological detail.

Core Physical and Chemical Properties

Tranexamic Acid- $^{13}\text{C}_2,^{15}\text{N}$ is a labeled version of tranexamic acid, a synthetic derivative of the amino acid lysine. The incorporation of two carbon-13 isotopes and one nitrogen-15 isotope makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and bioequivalence studies.^{[1][2]}

Property	Value	Reference
Chemical Name	trans-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N	[3]
Molecular Formula	C ₆ ¹³ C ₂ H ₁₅ ¹⁵ NO ₂	[3][4]
Molecular Weight	160.19 g/mol	[4][5]
Accurate Mass	160.11402329 Da	[5]
CAS Number	1292837-95-6	[3][4]
Unlabeled CAS Number	1197-18-8	[3][4]
Appearance	White or almost white, crystalline powder	[6]
Solubility	Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol; practically insoluble in ether.	[6]
Purity	>95% (HPLC)	[3][4]
Storage Temperature	+4°C	[3]

Experimental Protocols

The quantification of tranexamic acid in biological matrices is crucial for clinical and research purposes. Due to its polar nature and lack of a strong chromophore, derivatization was often required for older methods. However, modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offer high sensitivity and specificity without the need for derivatization. Tranexamic Acid-13C2,15N is an excellent internal standard for such assays.[7]

Quantification of Tranexamic Acid in Human Plasma by LC-MS/MS

This protocol is a representative example of how Tranexamic Acid-13C2,15N is used as an internal standard for the quantification of unlabeled tranexamic acid in biological samples.

1. Sample Preparation (Protein Precipitation)

- To 100 μL of human plasma, add 10 μL of internal standard working solution (Tranexamic Acid- $^{13}\text{C}_2,^{15}\text{N}$ in a suitable solvent).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C .
- Reconstitute the residue in 100 μL of the mobile phase.

2. Chromatographic Conditions

- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 μm particle size) is commonly used.^[6]
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.2 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Gradient Elution:
 - 0-1 min: 5% B

- 1-3 min: Linearly increase to 95% B
- 3-4 min: Hold at 95% B
- 4-4.1 min: Linearly decrease to 5% B
- 4.1-6 min: Hold at 5% B for re-equilibration

3. Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Tranexamic Acid: m/z 158.1 \rightarrow 113.1
 - Tranexamic Acid- $^{13}C_2,^{15}N$ (Internal Standard): m/z 161.1 \rightarrow 116.1
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 800 L/hr

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of tranexamic acid in a biological matrix using an internal standard.

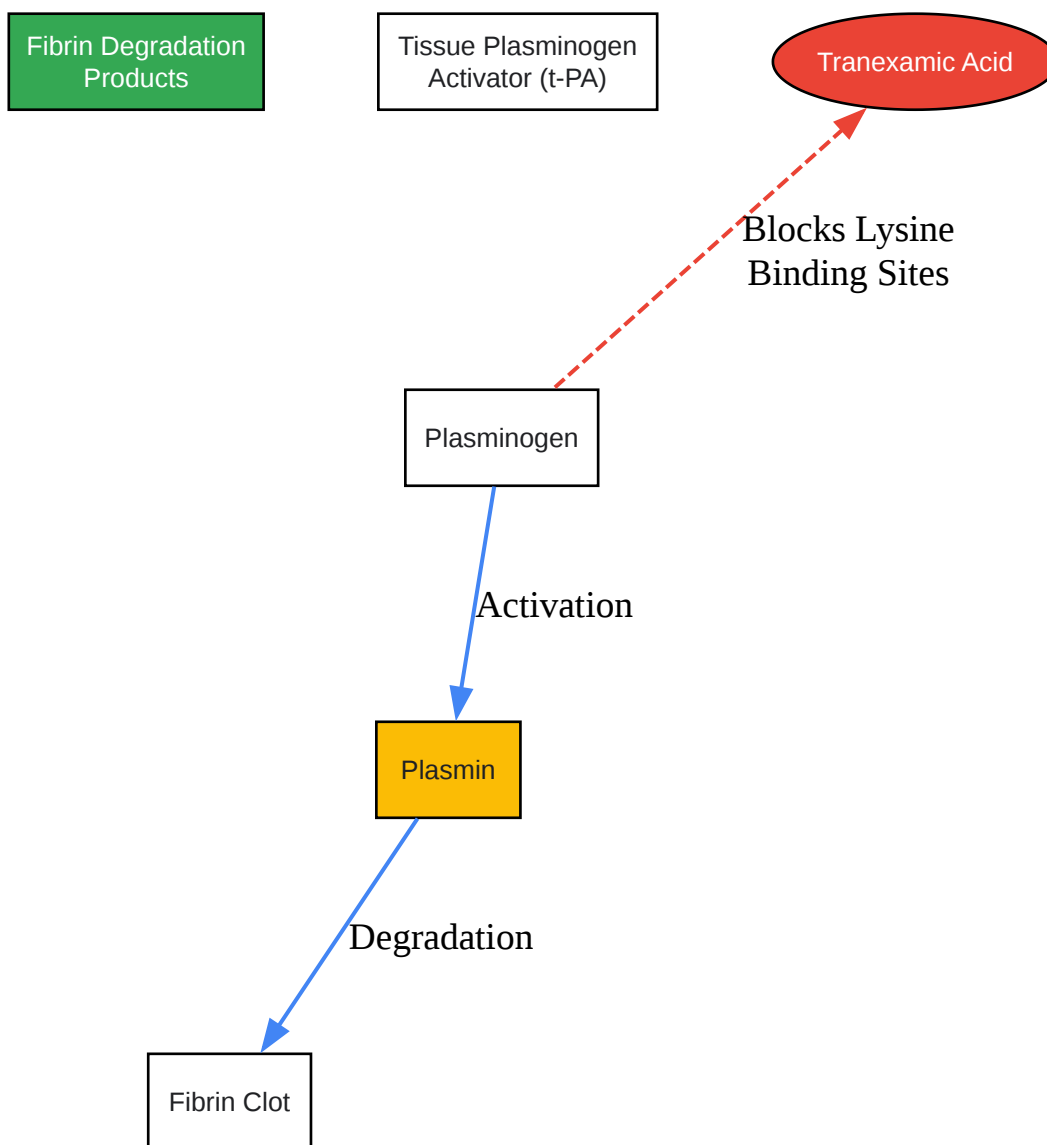


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Caption: A typical experimental workflow for the quantification of tranexamic acid.

Antifibrinolytic Mechanism of Tranexamic Acid

Tranexamic acid exerts its antifibrinolytic effect by preventing the breakdown of fibrin clots. It is a synthetic analog of lysine and acts as a competitive inhibitor of plasminogen activation.[8][9][10] By binding to the lysine-binding sites on plasminogen, tranexamic acid blocks the interaction of plasminogen with fibrin, thereby inhibiting its conversion to plasmin, the active enzyme responsible for fibrinolysis.[8][9]



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Caption: The antifibrinolytic mechanism of tranexamic acid.

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